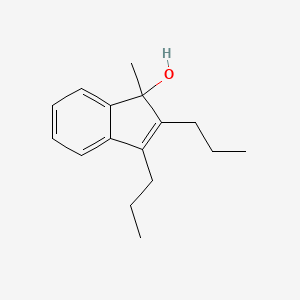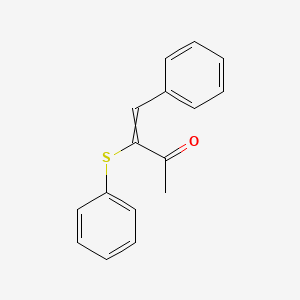
4-Phenyl-3-(phenylsulfanyl)but-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenyl-3-(phenylsulfanyl)but-3-en-2-one is an organic compound with a unique structure that includes both phenyl and phenylsulfanyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-3-(phenylsulfanyl)but-3-en-2-one can be achieved through several methods. One common approach involves the three-component coupling of aldehydes, malononitrile, and thiols in the presence of bases and Lewis acids. For example, triethylamine, 1,8-diazabicyclo[5.4.0]undec-7-ene, piperidine, and tetrabutylammonium hydroxide have been used as bases, while ZnCl2, silica nanoparticles, KF–Al2O3, and TBAF have been employed as Lewis acids .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-Phenyl-3-(phenylsulfanyl)but-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or thiols.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or thiols.
Applications De Recherche Scientifique
4-Phenyl-3-(phenylsulfanyl)but-3-en-2-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-Phenyl-3-(phenylsulfanyl)but-3-en-2-one involves its interaction with various molecular targets. For example, it can act as a substrate for glutathione transferase, leading to the formation of aromatic N2-substituted 2-pyrimidinamines . The compound’s reactivity with nucleophiles and electrophiles also plays a significant role in its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenylbut-3-en-2-one: This compound is structurally similar but lacks the phenylsulfanyl group.
Benzophenone: Another related compound with different functional groups.
Propriétés
Numéro CAS |
206278-52-6 |
|---|---|
Formule moléculaire |
C16H14OS |
Poids moléculaire |
254.3 g/mol |
Nom IUPAC |
4-phenyl-3-phenylsulfanylbut-3-en-2-one |
InChI |
InChI=1S/C16H14OS/c1-13(17)16(12-14-8-4-2-5-9-14)18-15-10-6-3-7-11-15/h2-12H,1H3 |
Clé InChI |
JYHPSUADILZASS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(=CC1=CC=CC=C1)SC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



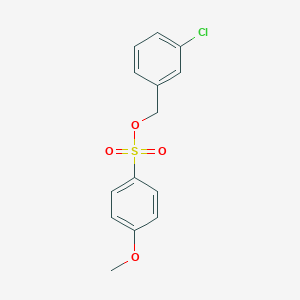

![2-[(Trimethylsilyl)oxy]pyrazine](/img/structure/B14262173.png)
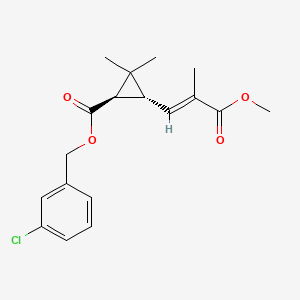
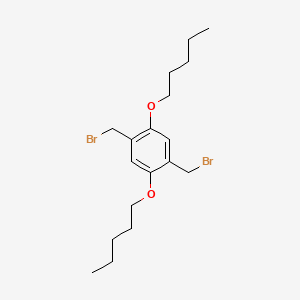
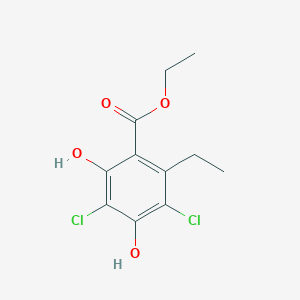
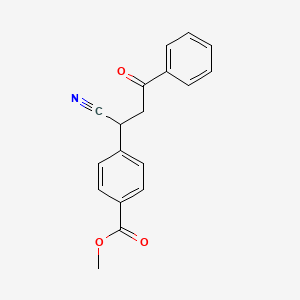
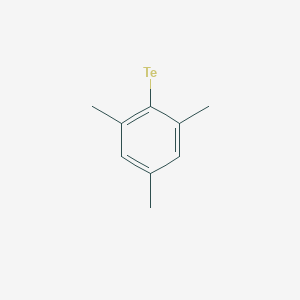

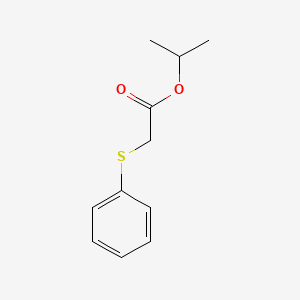
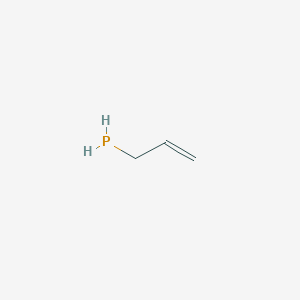
![Silane, trimethyl[[2-methyl-3-(1-methylethyl)-1-cyclopenten-1-yl]oxy]-](/img/structure/B14262220.png)
